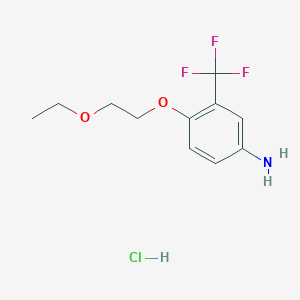

4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride

描述

4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C11H14F3NO2·HCl. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes both ethoxyethoxy and trifluoromethyl groups, making it a valuable tool in various scientific studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding aniline derivative. The ethoxyethoxy group is then introduced through an etherification reaction. Finally, the trifluoromethyl group is added via a trifluoromethylation reaction. The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to simpler aniline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₁H₁₅ClF₃NO₂

- Molecular Weight : 285.69 g/mol

- CAS Number : 1185300-81-5

The compound features a trifluoromethyl group and an ethoxyethoxy substituent, which contribute to its unique reactivity and solubility properties.

Medicinal Chemistry

4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride has been explored for its potential as a pharmaceutical agent. Its structural characteristics make it suitable for:

- Tyrosine Kinase Inhibition : The compound has shown promise in inhibiting receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation. Research indicates that derivatives of aniline can effectively target RTKs, potentially leading to new cancer therapies .

- Antitumor Activity : Studies have demonstrated that similar compounds exhibit antitumor properties, making this compound a candidate for further investigation in oncology .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for:

- Synthesis of Heterocycles : It is utilized in the synthesis of various bicyclic heterocycles, such as quinolines and benzimidazoles, which are important in drug discovery . This application is critical for developing active pharmaceutical ingredients (APIs) with enhanced biological activity.

- Functionalization Reactions : The presence of the trifluoromethyl group allows for unique functionalization reactions, which can lead to the development of novel compounds with specific biological activities .

Data Tables

Case Study 1: Inhibition of Cancer Cell Growth

A study investigated the effects of various aniline derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in prostate cancer cells. The mechanism was attributed to the inhibition of specific RTKs involved in oncogenic signaling pathways .

Case Study 2: Synthesis of Novel APIs

Research focused on synthesizing novel APIs using this compound as a precursor. The synthesized compounds were evaluated for their biological activity, revealing promising results in terms of potency against various targets relevant to cancer therapy .

作用机制

The mechanism of action of 4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The ethoxyethoxy group may also play a role in stabilizing these interactions, contributing to the compound’s overall efficacy.

相似化合物的比较

Similar Compounds

- 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline

- 4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline

- 4-(2-Ethoxyethoxy)-3-(difluoromethyl)aniline

Uniqueness

4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of its functional groups. The combination of ethoxyethoxy and trifluoromethyl groups provides a distinct set of chemical properties, such as increased lipophilicity and stability, which are not found in similar compounds. This makes it particularly valuable in research applications where these properties are desired.

生物活性

4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride is a compound with significant potential in various biological applications. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Chemical Formula : C₁₁H₁₄ClF₃NO₂

- Molecular Weight : 285.7 g/mol

- CAS Number : 1185304-57-8

The compound has been shown to interact with various enzymes and proteins, influencing their activity. Key biochemical interactions include:

- Enzyme Interactions : It interacts with hydrolases and transferases, stabilizing enzyme-substrate complexes through hydrogen bonds and van der Waals forces.

- Cell Signaling : The compound modulates kinase activity, affecting phosphorylation and altering gene expression and metabolic pathways .

Cellular Effects

This compound exhibits various cellular effects:

- Influence on Cell Metabolism : It can enhance or inhibit cellular metabolism depending on the dosage.

- Gene Expression Modulation : The compound influences transcription factors, leading to changes in gene expression profiles.

- Cellular Toxicity : At higher concentrations, it may induce cellular damage and disrupt metabolic pathways .

The molecular mechanism involves binding interactions with biomolecules:

- Inhibition of Enzymes : It can act as an inhibitor by binding to active sites of enzymes, preventing substrate access.

- Subcellular Localization : The compound localizes to specific organelles (e.g., mitochondria), which is crucial for its biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : Research indicates that derivatives similar to 4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline exhibit potent antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. These compounds demonstrated IC50 values in the nanomolar range, indicating strong efficacy .

- Animal Model Studies : In vivo studies have shown that the compound's effects vary with dosage. Low doses improved enzyme activity and cellular function, while high doses resulted in toxicity. This highlights the importance of dosage in therapeutic applications .

- Synergistic Effects : The compound has been studied for its potential synergistic effects when combined with other pharmaceuticals, enhancing overall efficacy in therapeutic settings .

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride, and how are intermediates purified?

- Methodology : A common route involves deprotection of a tert-butyl carbamate intermediate using HCl/dioxane, followed by precipitation with ether/hexane . Purification typically employs silica gel column chromatography with gradients of ethyl acetate/hexane (0–40%) to isolate intermediates. Yield optimization (e.g., 82% in the final step) requires precise stoichiometry and reaction time monitoring .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology : Use LCMS (e.g., m/z 236 [M+H]⁺) and HPLC (retention time: 0.83–1.19 minutes under specific conditions like SQD-AA05 or SMD-TFA05) for purity assessment. Single-crystal X-ray diffraction (as applied to analogs like 4-methoxy-3-(trifluoromethyl)aniline) validates bond angles and crystallographic parameters (e.g., R factor = 0.059) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology : Strict control of reaction parameters (e.g., room temperature for 2–20 hours in iodination steps) and validation of reagent quality (e.g., anhydrous magnesium sulfate for drying) are essential. Cross-referencing NMR, LCMS, and HPLC data with published protocols (e.g., EP 4374877 A2) minimizes variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for halogenation steps (e.g., iodination)?

- Methodology : Comparative studies using alternative catalysts (e.g., N-iodosuccinimide vs. iodine monochloride) and solvents (acetic acid vs. DMF) can identify optimal conditions. For example, iodination with NIS in acetic acid achieves 93% yield, but side reactions may require quenching with sodium hydroxide .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this aniline derivative?

- Methodology : Density functional theory (DFT) simulations can model electron density distribution, particularly around the trifluoromethyl and ethoxyethoxy groups. Crystallographic data (e.g., mean C–C bond length = 0.003 Å) from analogs inform steric and electronic effects .

Q. What degradation pathways occur under accelerated stability testing, and how are degradation products characterized?

- Methodology : Stress testing under heat, light, and humidity (e.g., 40°C/75% RH) coupled with LCMS/MS identifies hydrolysis products (e.g., cleavage of ethoxyethoxy chains). Stability-indicating HPLC methods (gradient: 10–90% acetonitrile/water) quantify degradation .

Q. How does solvent polarity influence the solubility and reactivity of this compound in coupling reactions?

- Methodology : Solubility screens in THF, DCM, and acetic acid (as used in iodination) correlate with reaction efficiency. Polar aprotic solvents enhance nucleophilicity of the aniline group, while protic solvents stabilize intermediates via hydrogen bonding .

Q. What purification challenges arise from byproducts in multi-step syntheses, and how are they addressed?

- Methodology : Byproducts like tert-butyl carbamate residuals or halogenated impurities require gradient elution in column chromatography. Recrystallization in ethyl acetate/hexane (1:3) effectively removes hydrophilic contaminants .

Q. How can isotopic labeling (e.g., ¹⁵N or ¹⁸O) aid in tracking metabolic or environmental fate studies?

- Methodology : Synthesis of ¹⁵N-labeled analogs via Boc-protected intermediates enables mass spectrometry-based tracing in biodegradation assays. Isotope dilution LCMS quantifies environmental persistence .

Q. What role does the trifluoromethyl group play in modulating the compound’s electronic properties in photochemical reactions?

属性

IUPAC Name |

4-(2-ethoxyethoxy)-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO2.ClH/c1-2-16-5-6-17-10-4-3-8(15)7-9(10)11(12,13)14;/h3-4,7H,2,5-6,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKBDWQROXIDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。